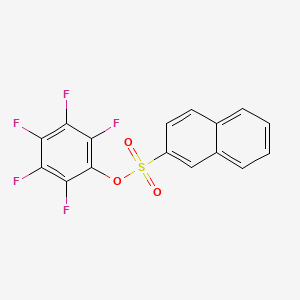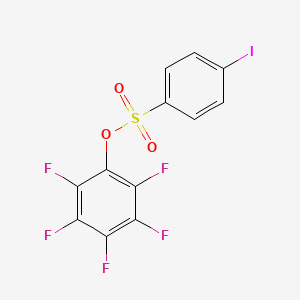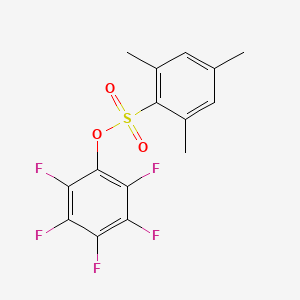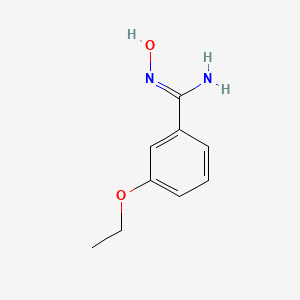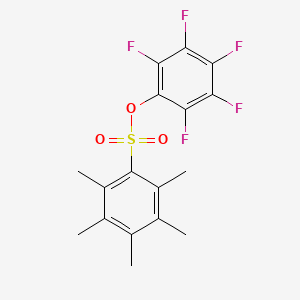
2-(3,5-Bis-trifluoromethyl-phenoxy)-ethanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacological and Toxicological Studies
Research has shown that phenolic compounds, similar in structure to 2-(3,5-Bis-trifluoromethyl-phenoxy)-ethanol, exhibit significant pharmacological activities. For instance, gallic acid, a phenolic compound, demonstrated a gastroprotective effect against ethanol-induced gastric ulcers in rats, highlighting the potential therapeutic applications of phenolic compounds in gastrointestinal disorders (Zhou et al., 2020). Similarly, tyrosol, another phenolic compound, showed neuroprotective effects in a rat model of transient focal cerebral ischemia, suggesting the potential use of phenolic compounds in neuroprotection (Bu et al., 2007).
Environmental and Chemical Research
Phenolic compounds have also been studied for their antioxidant activities and their role in environmental protection. Ethanol-induced hydroxytyrosol formation in humans indicated the interaction between ethanol and dopamine metabolism, providing insights into the metabolic pathways involved in ethanol consumption (Pérez-Mañá et al., 2015). Moreover, the effectiveness of ethanol and phenol in treating giant cell tumors of bone, as well as their use in endoscopic ultrasound-guided celiac plexus neurolysis, demonstrates the diverse applications of these compounds in medical procedures (Lin et al., 2011; Ishiwatari et al., 2014)(https://consensus.app/papers/phenolbased-endoscopic-celiac-plexus-neurolysis-east-ishiwatari/3e059bd244aa5a8ea091bb32bd9630a2/?utm_source=chatgpt).
Antioxidant and Anti-Inflammatory Properties
The antioxidant properties of phenolic compounds, including their ability to scavenge free radicals and enhance antioxidant enzyme activities, have been extensively researched. Studies have shown that ethanolic extracts from various sources, such as white button mushrooms, exhibit significant antioxidant activities, suggesting the potential health benefits of phenolic compounds in diet and nutrition (Liu et al., 2013).
Propiedades
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O2/c11-9(12,13)6-3-7(10(14,15)16)5-8(4-6)18-2-1-17/h3-5,17H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNUAFJJYCNGFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)OCCO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,5-Bis(trifluoromethyl)phenoxy]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



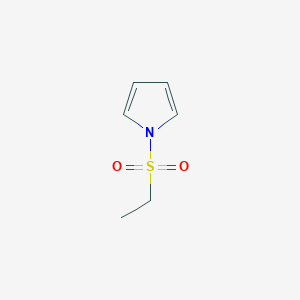
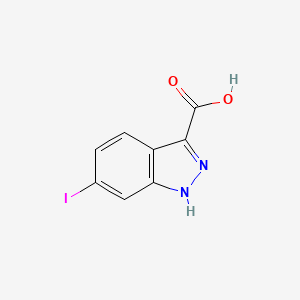

![3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanol](/img/structure/B3043537.png)

